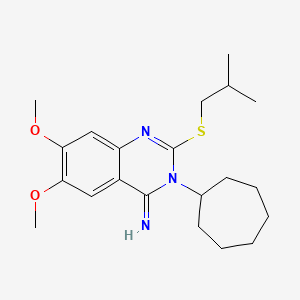
3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized and evaluated for their anticonvulsant activity . This suggests that the synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine could involve similar methods.Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H31N3O2S and a molecular weight of 389.56 g/mol . Other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The compound is involved in advanced organic synthesis techniques, including palladium-catalyzed oxidative carbonylation reactions, which are crucial for synthesizing various heterocyclic compounds. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones demonstrates the versatility of palladium-catalyzed cyclization-alkoxycarbonylation reactions in creating complex molecular structures from simpler precursors. These methodologies are significant for the synthesis of compounds with potential pharmacological activities (Costa et al., 2004).
Medicinal Chemistry
In the realm of medicinal chemistry, the structural motif of quinazolin-4-imine serves as a cornerstone for designing novel therapeutic agents. For example, novel Schiff base derivatives of quinazolin-4(3H)-one have been synthesized, showcasing antibacterial activities against tobacco and tomato bacterial wilts. This synthesis approach, by incorporating aminoethyl moieties to increase the amine bridge of quinazolin-4(3H)-one amine, highlights the potential for developing new antibacterial agents (Xianglong Wang et al., 2014).
Antimalarial Research
Quinazolin-4-imine derivatives also show promise in antimalarial research. The synthesis of alanine-linked hybrid quinazolin-4(3H)-one derivatives, which perturb the malarial reductase activity in the folate pathway, signifies an innovative approach to combating malaria. The optimization and modification of Grimmel's method for incorporating alanine linked sulphonamide in quinazolin-4(3H)-ones offer potent antimalarial entities, demonstrating significant enzyme inhibitory efficacy against both human and Plasmodium falciparum dihydrofolate reductases (Tarosh S. Patel et al., 2017).
Green Chemistry
In green chemistry, the compound's relevance is noted in the development of environmentally friendly synthetic methodologies. For instance, the electrochemical synthesis of quinazolinones from carbon dioxide, utilizing basic ionic liquids as catalysts, represents a sustainable approach to constructing quinazolin-4(3H)-ones, a key intermediate for several drugs. This method underscores the importance of using carbon dioxide as a raw material in organic synthesis, aligning with the principles of green chemistry and sustainability (Y. Patil et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-14(2)13-27-21-23-17-12-19(26-4)18(25-3)11-16(17)20(22)24(21)15-9-7-5-6-8-10-15/h11-12,14-15,22H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSQNAVHYYDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1C3CCCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
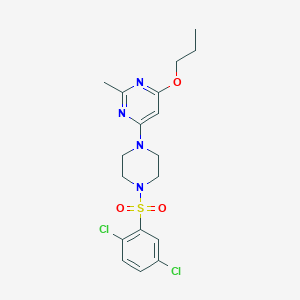
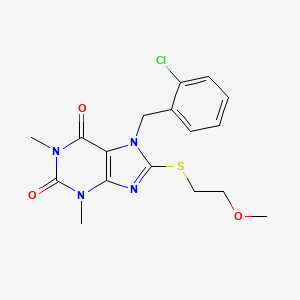
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
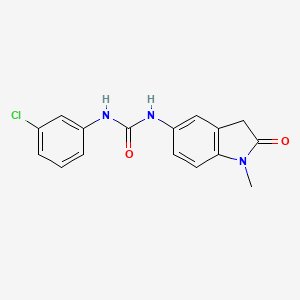
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
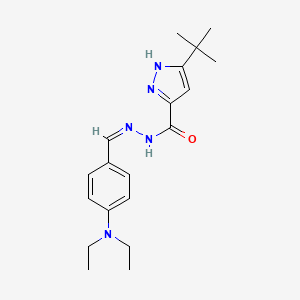
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
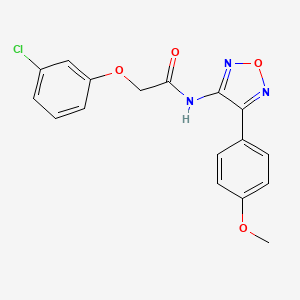
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
